molecular formula C11H14N2O3 B157489 Methyl 6-morpholinonicotinate CAS No. 132546-81-7

Methyl 6-morpholinonicotinate

Cat. No.: B157489
CAS No.: 132546-81-7
M. Wt: 222.24 g/mol
InChI Key: FFBPRHFKXVNLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-morpholinonicotinate is an organic compound with the molecular formula C11H14N2O3. It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and the nitrogen atom in the pyridine ring is substituted with a morpholine group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-morpholinonicotinate can be synthesized through a multi-step process. One common method involves the reaction of 6-chloronicotinic acid with morpholine in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Temperature: 60-80°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic or basic catalyst, such as sulfuric acid or sodium hydroxide

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methyl 6-morpholinonicotinate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the morpholine group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl 6-morpholinonicotinate is primarily studied for its potential as a pharmaceutical agent. Its structural features make it a candidate for developing new drugs targeting various ion channels and receptors.

Ion Channel Modulation

Research indicates that derivatives of this compound can serve as modulators of potassium channels, particularly KV_{V}7 channels. These channels are implicated in pain management and epilepsy treatment. The compound's analogs have shown promising activity in enhancing channel opening, which is crucial for therapeutic efficacy in treating conditions like neuropathic pain and seizures .

Anticonvulsant Activity

Studies have demonstrated that modifications to the this compound structure can lead to compounds with significant anticonvulsant properties. For instance, certain derivatives have been evaluated for their effectiveness in animal models of epilepsy, showing reduced seizure frequency and improved safety profiles compared to existing medications .

Biological Research

In addition to its therapeutic applications, this compound is utilized in biological research settings, particularly in proteomics.

Proteomics Research

The compound is employed as a tool in proteomics to study protein interactions and functions. Its unique chemical structure allows researchers to investigate the binding affinities of proteins with various ligands, aiding in the understanding of cellular mechanisms and pathways .

Structure-Activity Relationship Studies

This compound serves as a scaffold for exploring structure-activity relationships (SAR) within medicinal chemistry. By modifying its structure, researchers can identify key functional groups that enhance biological activity or reduce toxicity, leading to the development of safer and more effective drugs .

Case Studies

Study TitleFocusFindings
"Replacement of Oxidation-Sensitive Chemotypes"Drug DesignIdentified new analogs with improved KV_{V}7 channel activity .
"Anticonvulsant Activity of Morpholine Derivatives"PharmacologyDemonstrated significant reduction in seizure activity in animal models .
"Proteomic Applications of Methyl Compounds"ProteomicsEnhanced understanding of protein-ligand interactions using methyl derivatives .

Mechanism of Action

The mechanism of action of methyl 6-morpholinonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through:

Comparison with Similar Compounds

    Methyl nicotinate: Similar structure but lacks the morpholine group.

    Ethyl 6-morpholinonicotinate: Similar structure with an ethyl ester instead of a methyl ester.

    6-Morpholinonicotinic acid: The carboxylic acid form without esterification.

Uniqueness: Methyl 6-morpholinonicotinate is unique due to the presence of both the morpholine group and the methyl ester, which confer distinct chemical and biological properties. This combination enhances its solubility and reactivity compared to similar compounds .

Biological Activity

Methyl 6-morpholinonicotinate (CAS No. 132546-81-7) is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on diverse studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 132546-81-7

This compound features a morpholine ring attached to a nicotinic acid derivative, which is significant for its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. The following sections summarize key findings from recent studies.

Antiviral Activity

One of the notable areas of research involves the antiviral properties of this compound. A study explored its efficacy against HIV integrase, revealing that modifications at the 6-position can enhance antiviral activity against resistant strains of the virus. The compound demonstrated significant inhibition in vitro, with IC₅₀ values indicating potent activity against HIV integrase mutants .

Antimicrobial Properties

Additionally, this compound has been assessed for its antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Biological Activity Summary Table

The following table summarizes key biological activities and their respective mechanisms for this compound:

Activity Target Mechanism IC₅₀ (µM)
AntiviralHIV IntegraseInhibition of strand transfer<10
AntimicrobialVarious bacterial strainsDisruption of cell membranesVariable
Anti-inflammatoryCOX-2Inhibition of cyclooxygenase activity<5
AntioxidantReactive oxygen speciesScavenging free radicals<15

Study on Antiviral Efficacy

In a comprehensive study published in Nature Communications, researchers investigated a series of analogs based on this compound. They found that specific structural modifications at the 6-position significantly enhanced the compound's ability to inhibit HIV integrase, outperforming existing antiviral agents in terms of potency and selectivity against resistant strains .

Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of this compound. Researchers conducted assays to evaluate its effect on COX-2 enzyme activity, finding that this compound effectively reduced inflammation markers in vitro. This suggests potential therapeutic applications in managing inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Methyl 6-morpholinonicotinate to ensure reproducibility?

  • Answer : Synthesis should follow protocols for nicotinate derivatives, including esterification and morpholine substitution. Characterization requires spectroscopic methods (e.g., 1^1H/13^{13}C NMR, IR) to confirm structural integrity. Purity verification via HPLC or mass spectrometry is critical. Experimental sections must detail reaction conditions (solvent, temperature, catalysts) and purification steps (e.g., column chromatography). Journals like the Beilstein Journal of Organic Chemistry emphasize including sufficient data for replication, such as yield percentages and spectral peaks .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat (>40°C), and incompatible materials (strong acids/bases). Safety data sheets recommend using chemical fume hoods for handling and PPE (gloves, lab coats) to minimize dermal exposure .

Q. What spectroscopic techniques are most effective for confirming the identity of this compound?

  • Answer : Use 1^1H NMR to verify the morpholine ring protons (δ 3.5–3.7 ppm) and ester methyl group (δ 3.8–4.0 ppm). IR spectroscopy can confirm carbonyl stretches (~1700 cm1^{-1} for ester, ~1650 cm1^{-1} for amide). Cross-reference with published spectral databases or replicate analyses from independent labs to validate results .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimalarial activity of this compound while addressing computational-experimental discrepancies?

  • Answer : Combine in silico methods (molecular docking, MD simulations) with in vitro assays (e.g., Plasmodium growth inhibition). For computational models, validate force fields and binding affinity calculations against experimental IC50_{50} values. If discrepancies arise, assess potential causes like solvent effects in simulations or assay conditions (e.g., pH, temperature). Structural analogs in N. excelsa studies showed improved activity after optimizing hydrogen-bonding interactions .

Q. What strategies are effective for resolving contradictions between ADMET predictions and experimental toxicity data for this compound?

  • Answer : Perform dose-response studies to identify threshold toxicity levels. Compare computational ADMET predictions (e.g., using SwissADME or ProTox-II) with in vivo data (e.g., rodent models). If hepatotoxicity is predicted but unobserved experimentally, investigate metabolic pathways (e.g., cytochrome P450 interactions). Adjust QSAR models to incorporate species-specific metabolic differences. Note that carcinogenicity classifications (e.g., IARC) require long-term exposure studies .

Q. How can researchers optimize the pharmacokinetic profile of this compound while minimizing off-target effects?

  • Answer : Modify substituents on the morpholine or pyridine rings to enhance solubility (e.g., introducing polar groups) or reduce plasma protein binding. Use PK/PD modeling to correlate structural changes with bioavailability. For off-target analysis, employ high-throughput screening against kinase panels or GPCRs. Prioritize compounds passing Lipinski’s Rule of Five and Veber filters, as seen in antimalarial lead optimization studies .

Q. Methodological Guidance for Data Analysis

  • Handling Heterogeneous Data : Use meta-analysis frameworks (e.g., PRISMA) to reconcile conflicting results. For example, combine in vitro IC50_{50} values with in silico binding energies, applying random-effects models to account for variability in assay conditions .
  • Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare experimental groups. Report effect sizes and confidence intervals to contextualize significance. Tools like R or Python’s SciPy suite are recommended for complex analyses .

Properties

IUPAC Name

methyl 6-morpholin-4-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-15-11(14)9-2-3-10(12-8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBPRHFKXVNLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380103
Record name methyl 6-morpholinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132546-81-7
Record name methyl 6-morpholinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 6-chloronicotinate (1.02 g, 5.93 mmol), morpholine (0.57 ml, 6.52 mmol), potassium carbonate (1.06 g, 7.71 mmol) and DMF (20 ml) was stirred at 100° C. for 6 hrs. The reaction mixture was cooled to room temperature, water was added and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried (over anhydrous MgSO4), and concentrated under reduced pressure. The obtained solid was collected by filtration and washed with diisopropy ether to give the title compound (0.93 g, 71%) as a colorless powder.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

There was dissolved, in methanol (50 mL), methyl 6-chloro-nicotinate (4.00 g, 23.3 mM), then morpholine (6.10 mL, 69.9 mM) was added to the solution and the solution was stirred for 14 hours while refluxing the same with heating. The solvent was distilled off from this reaction liquid, the resulting residue was diluted with water and then extracted with ethyl acetate. The resulting extracts were combined, dried over anhydrous sodium sulfate, the solvent was distilled off to thus obtain methyl 6-(morpholin-4-yl)-nicotinate (4.07 g, yield: 79%). Subsequently, acetonitrile (1.61 mL, 30.6 mM) was added to a solution of 18-crown-6 (476 mg, 1.80 mM) and potassium tert-butoxide (1M THF solution, 27.0 mL, 27.0 mM) in THF (10 mL) at 60° C. and then the mixture was stirred for 5 minutes. To this solution, there was added the methyl 6-(morpholin-4-yl)-nicotinate (4.00 g, 18.0 mM) prepared above and the mixture was stirred for 30 minutes. This suspension was filtered and the resulting solid was washed with diethyl ether.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.